molecular formula C13H15Cl2N3OS B5596065 N-[(E)-(2,3-dichlorophenyl)methylideneamino]-2-thiomorpholin-4-ylacetamide

N-[(E)-(2,3-dichlorophenyl)methylideneamino]-2-thiomorpholin-4-ylacetamide

Cat. No.: B5596065
M. Wt: 332.2 g/mol
InChI Key: ZUWUAAAGMDIIRB-LZYBPNLTSA-N
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Description

N-[(E)-(2,3-dichlorophenyl)methylideneamino]-2-thiomorpholin-4-ylacetamide is a synthetic organic compound characterized by the presence of a dichlorophenyl group, a thiomorpholine ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(2,3-dichlorophenyl)methylideneamino]-2-thiomorpholin-4-ylacetamide typically involves the condensation of 2,3-dichlorobenzaldehyde with thiomorpholine-4-acetamide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid or sodium hydroxide to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(2,3-dichlorophenyl)methylideneamino]-2-thiomorpholin-4-ylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[(E)-(2,3-dichlorophenyl)methylideneamino]-2-thiomorpholin-4-ylacetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(E)-(2,3-dichlorophenyl)methylideneamino]-2-thiomorpholin-4-ylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-(2,4-dichlorophenyl)methylideneamino]-2-thiomorpholin-4-ylacetamide
  • N-[(E)-(2,6-dichlorophenyl)methylideneamino]-2-thiomorpholin-4-ylacetamide
  • N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-2-thiomorpholin-4-ylacetamide

Uniqueness

N-[(E)-(2,3-dichlorophenyl)methylideneamino]-2-thiomorpholin-4-ylacetamide is unique due to the specific positioning of the dichloro groups on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positioning may result in distinct biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

N-[(E)-(2,3-dichlorophenyl)methylideneamino]-2-thiomorpholin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Cl2N3OS/c14-11-3-1-2-10(13(11)15)8-16-17-12(19)9-18-4-6-20-7-5-18/h1-3,8H,4-7,9H2,(H,17,19)/b16-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUWUAAAGMDIIRB-LZYBPNLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC(=O)NN=CC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSCCN1CC(=O)N/N=C/C2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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